1-Chloro-N,N'-bis(trichlorosilyl)boranediamine
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Overview
Description
1-Chloro-N,N’-bis(trichlorosilyl)boranediamine is a chemical compound with the molecular formula BCl7H2N2Si2. It is known for its unique structure, which includes both boron and silicon atoms, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Chloro-N,N’-bis(trichlorosilyl)boranediamine typically involves the reaction of boranediamine with trichlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Reaction Setup: The reaction is set up in a dry, inert atmosphere, usually under nitrogen or argon gas.
Addition of Reagents: Boranediamine is added to a solution of trichlorosilane.
Reaction Conditions: The mixture is heated to a specific temperature, often around 50-100°C, and stirred for several hours.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-N,N’-bis(trichlorosilyl)boranediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state products or reduction to form lower oxidation state products.
Hydrolysis: The compound reacts with water to form silanols and boric acid derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-N,N’-bis(trichlorosilyl)boranediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon and organoboron compounds.
Biology: The compound is used in the development of new biomaterials and as a reagent in biochemical assays.
Mechanism of Action
The mechanism by which 1-Chloro-N,N’-bis(trichlorosilyl)boranediamine exerts its effects involves the interaction of its boron and silicon atoms with various molecular targets. The compound can form stable complexes with other molecules, facilitating various chemical transformations. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
1-Chloro-N,N’-bis(trichlorosilyl)boranediamine can be compared with other similar compounds, such as:
1,2-Bis(trichlorosilyl)ethane: This compound has a similar structure but with an ethane backbone instead of a boranediamine backbone.
1,6-Bis(trichlorosilyl)hexane: This compound has a hexane backbone and is used in similar applications as 1-Chloro-N,N’-bis(trichlorosilyl)boranediamine.
The uniqueness of 1-Chloro-N,N’-bis(trichlorosilyl)boranediamine lies in its combination of boron and silicon atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
144722-28-1 |
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Molecular Formula |
BCl7H2N2Si2 |
Molecular Weight |
345.2 g/mol |
InChI |
InChI=1S/BCl7H2N2Si2/c2-1(9-11(3,4)5)10-12(6,7)8/h9-10H |
InChI Key |
PZQPWROECRVJBE-UHFFFAOYSA-N |
Canonical SMILES |
B(N[Si](Cl)(Cl)Cl)(N[Si](Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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